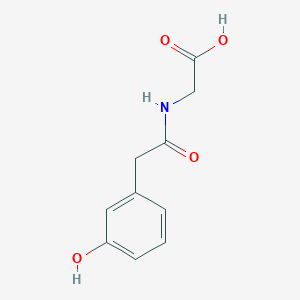

N-(3-Hydroxyphenylacetyl)glycine

Description

N-(3-Hydroxyphenylacetyl)glycine is an N-acylated glycine derivative characterized by a 3-hydroxyphenylacetyl group attached to the nitrogen atom of glycine. Its molecular formula is C₁₀H₁₁NO₄, with a molecular weight of 209.20 g/mol (inferred from , which lists related compounds with similar fragmentation patterns). This compound is of interest in medicinal chemistry and biochemistry due to its structural similarity to bioactive acylated glycines, such as those involved in enzyme interactions or drug design .

Properties

IUPAC Name |

2-[[2-(3-hydroxyphenyl)acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-8-3-1-2-7(4-8)5-9(13)11-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGBGKNQHLRGKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

A widely adopted strategy employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as coupling agents. In this method:

-

Activation : 3-Hydroxyphenylacetic acid reacts with EDC in dimethylformamide (DMF), forming an O-acylisourea intermediate. The addition of HOBt stabilizes this intermediate, reducing side reactions.

-

Coupling : Glycine is introduced to the activated acid in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12–24 hours, yielding the amide bond.

-

Workup : The urea byproduct is removed via aqueous extraction, and the product is purified by recrystallization from ethanol/water.

This method offers moderate yields (50–70%) and avoids harsh conditions that could degrade the phenolic hydroxyl group.

4-Methoxyphenyl Ester Strategy

Inspired by the selective N-terminal acylation of proteins in Search Result, 3-hydroxyphenylacetic acid can be converted to its 4-methoxyphenyl ester. This activated ester reacts efficiently with glycine in phosphate buffer (pH 7.3–8.0) at 37°C. The reaction benefits from the electron-withdrawing methoxy group, enhancing the electrophilicity of the carbonyl carbon. After 2–4 hours, the product is isolated via acid precipitation (pH 1.5–2.0) and lyophilized.

Schotten-Baumann Reaction with Acid Chlorides

The classical Schotten-Baumann method adapts well to this synthesis. Here, 3-hydroxyphenylacetic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]:

The acid chloride is then reacted with glycine in a biphasic system (e.g., dichloromethane/water) under basic conditions (NaOH or NaHCO₃). The amine group of glycine attacks the electrophilic carbonyl, forming the amide bond. Key considerations include:

-

Temperature : Reactions are typically conducted at 0–5°C to minimize hydrolysis of the acid chloride.

-

Protection : The phenolic hydroxyl group may require protection (e.g., as a tert-butyldimethylsilyl ether) to prevent undesired acylation. Deprotection is achieved using tetrabutylammonium fluoride (TBAF).

Yields range from 40–60%, with purity dependent on efficient extraction and chromatography.

Enzymatic Acylation Using Acylases

Enzymatic methods offer high selectivity under mild conditions. Search Result highlights the use of porcine kidney acylase for hydrolyzing N-acetylglycine. Applying this reversibly, 3-hydroxyphenylacetic acid can be coupled to glycine using acylase I (EC 3.5.1.14) in phosphate buffer (pH 7.5–8.5). The reaction proceeds via:

Optimization parameters include:

-

Substrate Ratio : A 1.5:1 molar excess of 3-hydroxyphenylacetic acid drives the equilibrium toward product formation.

-

Temperature : 37°C maximizes enzyme activity without denaturation.

-

Time : Reactions require 24–48 hours for completion, with yields up to 80% after purification by ion-exchange chromatography.

Mannich Reaction Adaptations

The Mannich reaction, as detailed in Search Result for N-phosphonomethyl glycine synthesis, can be repurposed. Here, glycine reacts with formaldehyde and 3-hydroxyphenylacetic acid under basic conditions:

Triethylamine in methanol facilitates the reaction at 65–70°C for 1–2 hours. The product precipitates upon acidification (pH 1.5–2.0) and is purified via recrystallization. Yields are modest (30–45%) due to competing side reactions.

Solid-Phase Peptide Synthesis (SPPS)

While unconventional for small molecules, SPPS provides precise control over amide bond formation. The 3-hydroxyphenylacetyl group is introduced using Fmoc-glycine-Wang resin. After deprotection with piperidine, the resin-bound glycine reacts with pre-activated 3-hydroxyphenylacetic acid (using HBTU/HOBt). Cleavage from the resin with trifluoroacetic acid (TFA) yields the product, with purities >95% after HPLC.

Comparative Analysis of Methods

| Method | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|

| Carbodiimide Coupling | 50–70% | 90–95% | Mild conditions; scalable | Requires purification |

| Schotten-Baumann | 40–60% | 85–90% | Rapid; minimal equipment | Acid chloride instability |

| Enzymatic Acylation | 70–80% | 95–98% | High selectivity; green chemistry | Slow; enzyme cost |

| Mannich Reaction | 30–45% | 75–85% | Single-pot synthesis | Low yield; side products |

| SPPS | 60–75% | >95% | High purity; automation compatible | Labor-intensive; high cost |

Optimization Strategies

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance carbodiimide-mediated coupling by solubilizing both acid and amine. For enzymatic methods, aqueous buffers (pH 7.5–8.5) maintain protein stability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-Hydroxyphenylacetyl)glycine can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reaction conditions.

Substitution: The hydroxy group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted phenylacetyl derivatives.

Scientific Research Applications

Biochemical Applications

Metabolic Pathways

N-(3-Hydroxyphenylacetyl)glycine is involved in the metabolism of phenolic compounds. Phenolic metabolites, including this compound, can be indicative of various physiological states and are often studied in relation to their effects on gut microbiota and oxidative stress responses. Research indicates that this compound may play a role in modulating metabolic pathways linked to mitochondrial fatty acid beta-oxidation, making it relevant for diagnosing metabolic disorders .

Electrochemical Sensors

The compound's structural characteristics allow it to be utilized in electrochemical sensors for the determination of glycine levels. Recent studies have developed sensors that leverage the oxidation properties of this compound, demonstrating its potential in biosensing applications. These sensors exhibit high sensitivity and specificity, making them suitable for clinical diagnostics .

Pharmacological Applications

Drug Development

this compound has been explored as a potential lead compound in drug development due to its ability to interact with biological systems. Its incorporation into peptidomimetics has shown promise in enhancing the pharmacokinetic properties of therapeutic agents. For instance, modifications involving this compound can increase membrane permeability and proteolytic stability, which are critical for drug efficacy .

Anti-inflammatory Properties

Research suggests that derivatives of this compound may exhibit anti-inflammatory effects. Studies have indicated that such compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3-Hydroxyphenylacetyl)glycine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.

Pathways Involved: It may influence pathways related to amino acid metabolism and neurotransmitter synthesis

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(3-Hydroxyphenylacetyl)glycine with key analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Functional Features |

|---|---|---|---|---|

| This compound | C₁₀H₁₁NO₄ | 209.20 | 3-Hydroxyphenylacetyl | Polar hydroxyl, aromatic ring |

| N-Acetylglycine | C₄H₇NO₃ | 117.10 | Acetyl | Simple acyl, high solubility |

| N-Phenylglycine | C₈H₉NO₂ | 151.16 | Phenyl | Aromatic, hydrophobic |

| N-Benzylglycine | C₉H₁₁NO₂ | 165.19 | Benzyl | Hydrophobic, sterically bulky |

| N-(Indol-3-ylacetyl)glycine | C₁₂H₁₂N₂O₃ | 232.24 | Indole-3-acetyl | Heterocyclic, bioactive potential |

| N-(1-Adamantyloxycarbonyl)glycine | C₁₃H₁₉NO₃ | 237.29 | Adamantyloxycarbonyl | Bulky, stable to enzymatic cleavage |

Key Observations:

- Bioactivity: The indole moiety in N-(Indol-3-ylacetyl)glycine (–20) confers affinity for tryptophan-associated receptors, whereas the hydroxyphenyl group may target phenolic compound-binding enzymes or receptors .

- Stability : Bulky substituents like adamantyloxycarbonyl () improve metabolic stability, whereas the hydroxyphenyl group may predispose the compound to oxidation or conjugation reactions .

Biochemical and Pharmacological Comparisons

- Enzyme Interactions : N-Acetylglycine interacts with glycine oxidase (ThiO) via hydrogen bonding with its acetyl group (). The hydroxyphenylacetyl group in this compound may alter binding kinetics due to steric hindrance or additional hydrogen-bonding capacity .

- Peptidomimetic Potential: Peptoids like N-(4-aminobutyl)glycine () are used in drug design for their protease resistance. This compound’s aromatic acyl group could mimic tyrosine or dopamine derivatives in receptor-binding applications .

- Toxicity : N-Formylglycine () requires careful handling due to reactivity; the hydroxyphenyl group in the target compound may introduce similar safety considerations, though specific toxicity data are unavailable .

Q & A

Q. What are the optimal synthetic routes for N-(3-Hydroxyphenylacetyl)glycine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves acylation of glycine with 3-hydroxyphenylacetyl chloride under alkaline conditions. Key parameters include:

- Temperature : Maintain ≤10°C to minimize hydrolysis of the acyl chloride .

- Solvent : Use aqueous NaOH (4 M) to dissolve glycine and facilitate nucleophilic attack .

- Workup : Acidify the reaction mixture to pH 2–3 post-reaction to precipitate the product, followed by ethyl acetate extraction to remove unreacted reagents .

- Yield Optimization : Microwave-assisted synthesis (e.g., 50 W, 5 min) can enhance reaction efficiency compared to traditional heating .

- Purity Validation : Confirm via NMR (e.g., δ 3.47 ppm for CH₂ in the acyl group) and HPLC (≥95% purity threshold) .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Identify key protons (e.g., glycine backbone at δ 3.76 ppm, aromatic protons at δ 7.27 ppm) and confirm acylation .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode to detect [M-H]⁻ ions (expected m/z: 224.07 for C₁₀H₁₁NO₄) .

- Infrared (IR) Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) .

- Chromatography : Reverse-phase HPLC with C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) for purity assessment .

Q. What are the standard protocols for quantifying this compound in biological samples?

- Methodological Answer :

- Stable Isotope Dilution : Use deuterated analogs (e.g., N-(3-Hydroxyphenylacetyl-d₅)glycine) as internal standards for LC-MS/MS quantification .

- Sample Preparation : Deproteinize plasma/urine with methanol (4:1 v/v), centrifuge, and evaporate under nitrogen before reconstitution in mobile phase .

- Calibration Curve : Linear range 0.1–100 µM, R² >0.99, with LOQ of 0.05 µM .

Advanced Research Questions

Q. How does this compound interact with metabolic enzymes, and what experimental models validate these mechanisms?

- Methodological Answer :

- Enzyme Assays : Incubate with human liver microsomes (HLMs) or recombinant CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability. Monitor via LC-MS for hydroxylated or glucuronidated metabolites .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like peroxisome proliferator-activated receptors (PPARγ). Validate with SPR (KD <10 µM considered significant) .

- In Vivo Models : Administer to Sprague-Dawley rats (10 mg/kg IV) and collect plasma/time-course urine for pharmacokinetic analysis (t½, AUC) .

Q. What structural modifications enhance the bioactivity of this compound, and how are structure-activity relationships (SAR) analyzed?

- Methodological Answer :

- Derivative Synthesis : Replace the hydroxyl group with halogens (e.g., Cl, Br) or methoxy groups to assess electronic effects .

- SAR Analysis :

- Antimicrobial Activity : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains via broth microdilution (MIC ≤25 µg/mL deemed potent) .

- Anti-inflammatory Activity : Measure TNF-α inhibition in LPS-stimulated RAW 264.7 macrophages (IC₅₀ values) .

- Computational Modeling : Perform DFT calculations (Gaussian 09) to correlate substituent electronegativity with bioactivity .

Q. How can contradictions in reported biological data for this compound be resolved?

- Methodological Answer :

- Meta-Analysis : Compare studies for variability in:

- Sample Purity : Impurities >5% may skew results; re-analyze batches via UPLC-MS .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Dose-Response Curves : Confirm linearity across concentrations (e.g., 1–100 µM) to rule out off-target effects at high doses .

- Orthogonal Validation : Replicate key findings using CRISPR-edited knockout models (e.g., PPARγ⁻/− mice) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.